3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid
CAS No.: 1142209-53-7
Cat. No.: VC2116772
Molecular Formula: C13H11N3O5S
Molecular Weight: 321.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142209-53-7 |
|---|---|
| Molecular Formula | C13H11N3O5S |
| Molecular Weight | 321.31 g/mol |
| IUPAC Name | 3-[5-(1,3-benzodioxol-5-ylcarbamoyl)-1,3,4-thiadiazol-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H11N3O5S/c17-11(18)4-3-10-15-16-13(22-10)12(19)14-7-1-2-8-9(5-7)21-6-20-8/h1-2,5H,3-4,6H2,(H,14,19)(H,17,18) |
| Standard InChI Key | CYHJYGIKPBETMR-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCC(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN=C(S3)CCC(=O)O |
Introduction
3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid is a complex organic compound that incorporates several distinct chemical motifs, including a benzodioxol ring, a thiadiazole ring, and a propanoic acid chain. This compound is used in proteomics research, indicating its potential applications in studying protein structures and functions.
Synthesis and Applications
The synthesis of 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid typically involves multiple steps, including the formation of the thiadiazole ring and the attachment of the benzodioxol-5-ylamino group. The compound is available for purchase from suppliers like Santa Cruz Biotechnology for use in proteomics research, suggesting its utility in biochemical assays or as a reagent for studying protein interactions.
Research Findings
While specific research findings on 3-{5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl}propanoic acid are not detailed in the search results, compounds with similar structures are often studied for their biological activities, such as antimicrobial or anticancer properties. The presence of a benzodioxol ring, known for its occurrence in certain psychoactive substances, and a thiadiazole ring, which is found in various biologically active compounds, suggests potential pharmacological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume